molecular formula C17H11Br B137037 8-Bromomethylfluoranthene CAS No. 126831-76-3

8-Bromomethylfluoranthene

Cat. No. B137037
M. Wt: 295.2 g/mol
InChI Key: SWVYPQSQKJOARK-UHFFFAOYSA-N
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Description

8-Bromomethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a derivative of fluoranthene, which is a common PAH found in coal tar and other fossil fuels. 8-Bromomethylfluoranthene has a variety of applications in the fields of chemistry, biology, and environmental science.

Scientific Research Applications

8-Bromomethylfluoranthene is used in a variety of scientific research applications. It is commonly used as a model compound for studying the behavior and fate of 8-Bromomethylfluoranthenes in the environment. It is also used in the development of new analytical methods for detecting and quantifying 8-Bromomethylfluoranthenes in environmental samples. In addition, 8-Bromomethylfluoranthene is used in the study of DNA adduct formation and mutagenesis caused by 8-Bromomethylfluoranthene exposure.

Mechanism Of Action

The mechanism of action of 8-Bromomethylfluoranthene is not fully understood. However, it is known to be a potent mutagen and carcinogen. It is believed that 8-Bromomethylfluoranthene and other 8-Bromomethylfluoranthenes can form reactive intermediates that bind to DNA and cause mutations and other genetic damage. This can lead to the development of cancer and other diseases.

Biochemical And Physiological Effects

Exposure to 8-Bromomethylfluoranthene has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, oxidative stress, and inflammation. It has also been shown to have toxic effects on the liver and other organs. In addition, exposure to 8-Bromomethylfluoranthene has been linked to the development of cancer and other diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 8-Bromomethylfluoranthene in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of 8-Bromomethylfluoranthenes on biological systems. However, one limitation is that it is a potent mutagen and carcinogen, which can make it difficult to work with safely. Careful handling and disposal procedures are necessary to minimize the risk of exposure.

Future Directions

There are many potential future directions for research on 8-Bromomethylfluoranthene. One area of interest is the development of new analytical methods for detecting and quantifying 8-Bromomethylfluoranthenes in environmental samples. Another area of interest is the study of the effects of 8-Bromomethylfluoranthene exposure on human health, particularly the development of cancer and other diseases. Additionally, there is a need for further research on the mechanisms of action of 8-Bromomethylfluoranthenes and the development of new strategies for preventing and treating 8-Bromomethylfluoranthene-related diseases.

Synthesis Methods

The synthesis of 8-Bromomethylfluoranthene involves the bromination of fluoranthene using bromine or a brominating agent such as N-bromosuccinimide. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform and a catalyst such as iron(III) chloride. The product is then purified by recrystallization or column chromatography.

properties

CAS RN

126831-76-3

Product Name

8-Bromomethylfluoranthene

Molecular Formula

C17H11Br

Molecular Weight

295.2 g/mol

IUPAC Name

8-(bromomethyl)fluoranthene

InChI

InChI=1S/C17H11Br/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9H,10H2

InChI Key

SWVYPQSQKJOARK-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CBr

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CBr

Other CAS RN

126831-76-3

synonyms

8-BROMOMETHYLFLUORANTHENE

Origin of Product

United States

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